Ginsenoside F3
Overview
Description
Ginsenoside F3 is a triterpene saponin originally found in species of Panax . It belongs to the class of organic compounds known as triterpene saponins . Ginsenoside F3 exhibits immunostimulatory activity, stimulating the proliferation of spleen cells, increasing levels of IL-2 and IFN-γ, and decreasing levels of IL-4 and IL-10 .
Molecular Structure Analysis
Ginsenoside F3 has a molecular formula of C41H70O13 . Its average mass is 770.987 Da and its monoisotopic mass is 770.481628 Da .Physical And Chemical Properties Analysis
Ginsenoside F3 is a white to off-white powder . It is soluble in water and alcohol .Scientific Research Applications
Anticancer Properties :
- Ginsenoside F2, a closely related compound to F3, induces apoptosis in breast cancer stem cells by activating the intrinsic apoptotic pathway and mitochondrial dysfunction. It also initiates autophagy, suggesting its potential as an anti-cancer agent (Mai et al., 2012).
- Another study on Ginsenoside Rg3, also related to F3, demonstrated its anti-proliferative effects on human prostate cancer cells, inducing apoptosis and affecting key biomarkers (Liu, Xu, & Che, 2000).
Cardiovascular Health :
- Ginsenosides, including F3, are known to have positive effects on heart disease through properties like antioxidation, reduced platelet adhesion, vasomotor regulation, and improving lipid profiles (Lee & Kim, 2014).
Neuroprotection :
- Specific ginsenosides, including Rb1 and Rg3 which are structurally similar to F3, have shown protective effects against cerebral ischemia by reducing oxidative stress and inhibiting apoptosis (Cheng et al., 2019).
Immunomodulatory Effects :
- Ginsenoside F3 has been found to enhance murine spleen cell proliferation, regulate cytokine production, and enhance NF-kappaB DNA binding activity, suggesting its immunoenhancing activity (Yu et al., 2004).
Mitochondrial Function in Alzheimer’s Disease :
- Ginsenoside Rg3, which shares similarities with F3, prevents cognitive impairment by improving mitochondrial dysfunction in a rat model of Alzheimer's disease (Zhang, Yang, & Wang, 2019).
Future Directions
With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new avenues for research into the production and regulation of ginsenosides like Ginsenoside F3 .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,38+,39+,40+,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRVLGWTJSLQIG-ABNMXWHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317419 | |
Record name | Ginsenoside F3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside F3 | |
CAS RN |
62025-50-7 | |
Record name | Ginsenoside F3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62025-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside F3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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